Lithocholic acid
Overview
Description
It is derived from chenodeoxycholic acid through the reduction of the hydroxyl group at carbon-7 in the steroid framework . Lithocholic acid acts as a detergent to solubilize fats for absorption in the intestine . It has been implicated in various biological processes and diseases, including carcinogenesis and neuroprotection .
Mechanism of Action
Target of Action
Lithocholic acid (LCA) is a monohydroxy bile acid produced by intestinal flora . It primarily targets the G-protein coupled bile acid receptor 5 (TGR5), which is expressed in macrophages, hepatic stellate cells (HSCs), and monocytes . LCA also interacts with nuclear receptors such as the Vitamin D receptor (VDR) and Pregnane X receptor (PXR) .
Mode of Action
LCA acts as a potent natural agonist of TGR5 . It inhibits inflammation and regulates metabolism by interacting with its targets . LCA can inhibit the differentiation of Th1 cells by directly binding to the key transcription factor retinoid-related orphan receptor-t (RORt) . Furthermore, LCA can increase the differentiation of Treg cells through the production of mitochondrial reactive oxygen species .
Biochemical Pathways
LCA affects several biochemical pathways. It inhibits the activation of HSCs by inducing apoptosis and reducing the activation of transforming growth factor-β (TGF-β) Smad-dependent and Smad-independent pathways . LCA also inhibits glycolysis and promotes oxidative phosphorylation, leading to the differentiation of macrophages to M2 type and inhibiting their differentiation to M1 type .
Pharmacokinetics
LCA goes through enterohepatic circulation along with other bile acids . It is produced from chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) by the action of intestinal bacteria . LCA is considered to be toxic for hepatocytes, but recent studies have revealed that it may exert anti-inflammatory and anti-tumor effects under certain conditions .
Result of Action
The action of LCA results in a variety of molecular and cellular effects. It has been associated with a variety of hepatic and intestinal diseases . High concentrations of LCA induce oxidative stress and DNA damage, and promote tumor development by inhibiting the action of DNA repair enzymes and promoting the proliferation of cells . Recent studies have revealed that lca might be a protector in restraining hepatic and intestinal inflammation .
Action Environment
The action of LCA is influenced by environmental factors such as the gut microbiota. The diversity and abundance of the gut microbiota can affect the efficacy and stability of LCA . Some natural ingredients are involved in regulating the detoxification and excretion of LCA, and the interaction with LCA also mediates its own biological activity .
Biochemical Analysis
Biochemical Properties
Lithocholic acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity (20 μM) to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis . NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .
Cellular Effects
This compound has been found to influence cell function in various ways. It has been shown to impede Th1 activation, as measured by decreased production of the Th1 cytokines IFNγ and TNFαα, decreased expression of the Th1 genes T-box protein expressed in T cells (T-bet), Stat-1 and Stat4, and decreased STAT1α/β phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to activate the vitamin D receptor without raising calcium levels as much as vitamin D itself . It also selectively kills neuroblastoma cells, while sparing normal neuronal cells and is cytotoxic to numerous other malignant cell types at physiologically relevant concentrations .
Temporal Effects in Laboratory Settings
It has been shown to have anti-aging effects in a yeast study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to induce a multi-pronged antineoplastic program in pancreatic adenocarcinoma cells .
Metabolic Pathways
This compound is involved in the metabolic pathways of bile acid synthesis. It is produced from chenodeoxycholic acid by the action of intestinal bacteria .
Transport and Distribution
This compound is transported and distributed within cells and tissues through enterohepatic circulation along with other bile acids .
Subcellular Localization
It has been shown that TGR5, a G protein-coupled bile acid receptor, is localized to multiple, diverse subcellular compartments, with its strongest expression on the apical plasma, ciliary, and nuclear membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithocholic acid can be synthesized from commercially available plant-sourced bisnoralcohol. The process involves several steps, including catalytic hydrogenation and reduction of the 3-keto group. Palladium-copper nanowires are used instead of palladium on carbon for the hydrogenation of the C4-C5 double bond, improving the isomer ratio to 97:3 . The reduction of the 3-keto group is achieved using 3α-hydroxysteroid dehydrogenase/carbonyl reductase catalysis .
Industrial Production Methods: Industrial production of this compound involves the use of commercially available domestic animal bile-based materials such as cholic acid, deoxycholic acid, chenodeoxycholic acid, and hyodeoxycholic acid . The process includes multiple steps with optimizations to improve yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lithocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Ursodeoxycholic Acid: Produced through the reduction of 7-keto this compound.
7-Keto this compound: Formed through the oxidation of this compound.
Scientific Research Applications
Lithocholic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other bile acids and derivatives.
Biology: Studied for its role in regulating gut microbiota and intestinal barrier function.
Medicine: Investigated for its potential anti-inflammatory, anti-tumor, and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Comparison with Similar Compounds
Lithocholic acid is compared with other bile acids such as:
Chenodeoxycholic Acid: The precursor of this compound, which undergoes reduction to form this compound.
Deoxycholic Acid: Another secondary bile acid with similar detergent properties but different biological effects.
Ursodeoxycholic Acid: A bile acid used clinically for the treatment of liver diseases, synthesized from this compound.
This compound is unique due to its specific interactions with the vitamin D receptor and its selective cytotoxicity towards certain cancer cells .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-HVATVPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Record name | LITHOCHOLIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020779 | |
Record name | Lithocholic acid | |
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Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |
Record name | LITHOCHOLIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/20574 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lithocholic acid | |
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Solubility |
less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |
Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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Record name | Lithocholic acid | |
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Color/Form |
HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |
CAS No. |
434-13-9 | |
Record name | LITHOCHOLIC ACID | |
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Record name | Lithocholic acid | |
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Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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Record name | Lithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |
Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |
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Record name | Lithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Lithocholic acid interacts with various targets within the body, including:
- Vitamin D Receptor (VDR): this compound has been identified as a weak endogenous ligand of VDR []. Derivatives of this compound, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of this compound and its derivatives in modulating VDR-mediated pathways.
- EphA2 Receptor: this compound and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].
- Mitochondria: In yeast, this compound enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].
A:
- Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize this compound and its derivatives. These techniques include:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxythis compound isolated from wombat bile [].
- Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of this compound, glycothis compound, and taurothis compound [, ].
- Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of this compound metabolites generated by hepatic microsomes [, , , ].
A:
- 3α-Hydroxy Group: The 3α-hydroxy group in this compound plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the this compound derivative 6, leads to significantly increased potency as a VDR agonist [].
- Carboxylate Group: The carboxylate group of this compound is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to this compound [].
- Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].
A:
- Absorption: Studies in rats have shown that sulfation of this compound, forming conjugates like glycothis compound sulfate (SGLC) and taurothis compound sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].
- Metabolism: this compound undergoes significant metabolism in the liver.
- Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketothis compound [].
- Sulfation: Sulfation of this compound, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].
- Excretion:
A: this compound is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].
- Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of this compound in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].
- Cholestasis: this compound's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for this compound and its metabolites to disrupt bile flow.
- Hepatotoxicity: While this compound itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].
A:
- Thin-Layer Chromatography (TLC): Used to identify and separate this compound and its metabolites in bile samples [, ].
- High-Performance Liquid Chromatography (HPLC):
- Preparative HPLC: Used to isolate major bile acids, including this compound derivatives, from wombat gallbladder bile [].
- Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and this compound in pharmaceutical formulations [, ].
- Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of this compound by human liver cytosol [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:
- Metabolite Identification: Identifying this compound metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].
- Metabolite Quantification: Quantifying the formation of this compound metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].
- Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated this compound in serum samples [].
ANone:
- Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of this compound to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.
- Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of this compound varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].
- Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of this compound, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].
- Therapeutic Potential: More recent research explores the potential therapeutic applications of this compound and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].
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